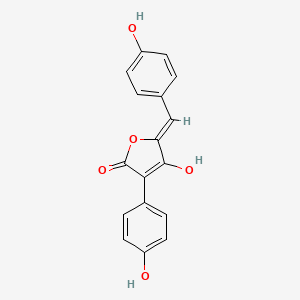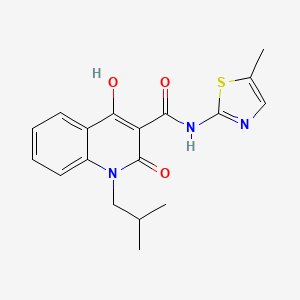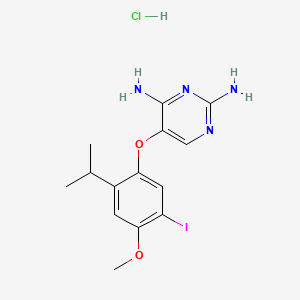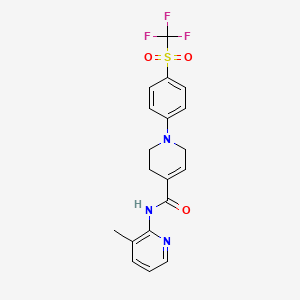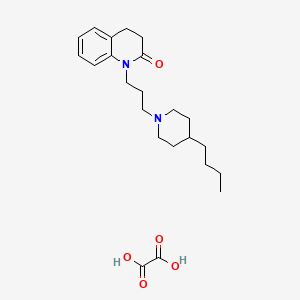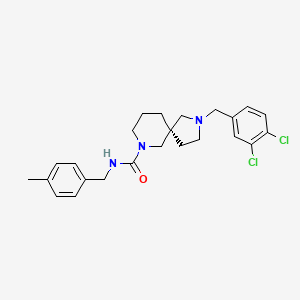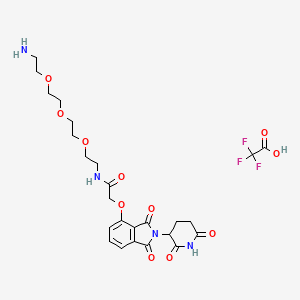
E3 ligase Ligand-Linker Conjugates 14
Vue d'ensemble
Description
Ces composés sont conçus pour induire la dégradation ciblée des protéines en formant un complexe ternaire qui rapproche une protéine cible d'une ligase E3 ubiquitine, ce qui conduit à l'ubiquitination et à la dégradation subséquente de la protéine cible par le protéasome . Cette approche a montré un grand potentiel dans les applications thérapeutiques, en particulier dans le traitement du cancer .
Applications De Recherche Scientifique
Les Conjugués de ligand-lieur de ligase E3 14 ont un large éventail d'applications en recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action des Conjugués de ligand-lieur de ligase E3 14 implique la formation d'un complexe ternaire qui rapproche la protéine cible d'une ligase E3 ubiquitine. Cela conduit à l'ubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome . Les cibles moléculaires et les voies impliquées dans ce processus comprennent le système ubiquitine-protéasome et diverses voies de signalisation qui régulent la dégradation des protéines .
Mécanisme D'action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 14 is the Cereblon (CRBN) protein . This compound serves as a Cereblon ligand to recruit the CRBN protein . E3 ubiquitin ligases, such as Cereblon, are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
This compound interacts with its target by serving as a Cereblon ligand to recruit the CRBN protein . This compound is a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Pharmacokinetics
The design of protacs, which this compound is a key intermediate for, is known for breaking the rules of established guidelines for discovering small molecules . This suggests that the ADME properties of this compound may be unique and require further investigation.
Result of Action
The result of the action of this compound is the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process controls the levels of protein expression and is one of the most important mechanisms for maintaining cellular homeostasis .
Action Environment
It is known that the ubiquitin-proteasome system, which this compound affects, is involved in almost all life activities of eukaryotes . This suggests that a wide range of intracellular conditions could potentially influence the action of this compound.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des Conjugués de ligand-lieur de ligase E3 14 implique généralement les étapes suivantes :
Synthèse du ligand : Le ligand pour la protéine cible est synthétisé en utilisant des techniques de synthèse organique standard.
Attachement du lieur : Une molécule de lieur est attachée au ligand. Cette étape implique souvent l'utilisation de réactifs de couplage et de groupes protecteurs pour assurer des réactions sélectives.
Attachement du ligand de la ligase E3 : Le ligand de la ligase E3 est ensuite attaché à l'autre extrémité du lieur.
Méthodes de production industrielle
La production industrielle de ces conjugués implique une mise à l'échelle des voies de synthèse mentionnées ci-dessus. Cela nécessite généralement l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle qualité pour garantir la cohérence et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Les Conjugués de ligand-lieur de ligase E3 14 peuvent subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le lieur ou les ligands, ce qui peut affecter la stabilité et l'activité du conjugué.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein des ligands ou du lieur.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Comme le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de couplage : Comme la N,N'-dicyclohexylcarbodiimide (DCC) ou la 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC).
Principaux produits
Les principaux produits de ces réactions sont les Conjugués de ligand-lieur de ligase E3 14 finaux, qui sont conçus pour induire la dégradation ciblée des protéines .
Comparaison Avec Des Composés Similaires
Les Conjugués de ligand-lieur de ligase E3 14 peuvent être comparés à d'autres composés similaires, tels que :
PROTAC à base de céréblon : Ils utilisent le céréblon comme ligase E3 et ont montré un grand potentiel dans le ciblage de protéines spécifiques pour la dégradation.
PROTAC à base de Von Hippel-Lindau : Ils utilisent le Von Hippel-Lindau comme ligase E3 et sont connus pour leur efficacité dans le ciblage des facteurs inductibles par l'hypoxie.
PROTAC à base d'IAP : Ils utilisent les inhibiteurs des protéines d'apoptose (IAP) comme ligase E3 et sont explorés pour leur potentiel en thérapie anticancéreuse.
Les Conjugués de ligand-lieur de ligase E3 14 sont uniques en leur capacité à cibler des protéines spécifiques pour la dégradation, offrant une approche prometteuse pour le développement de nouvelles stratégies thérapeutiques .
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRZYHKZRITLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1957236-21-3 | |
| Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


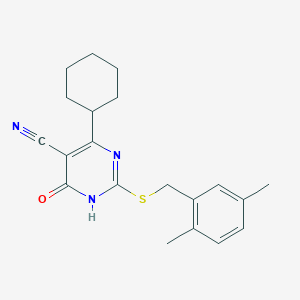
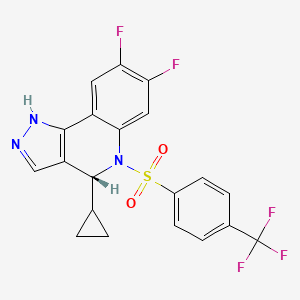
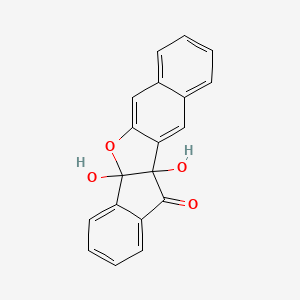
![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)
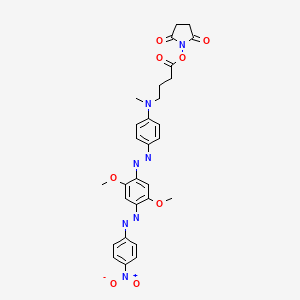
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)
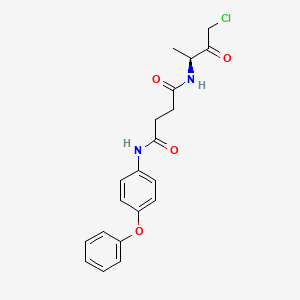
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)
